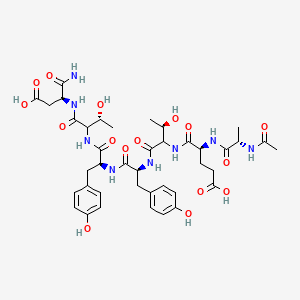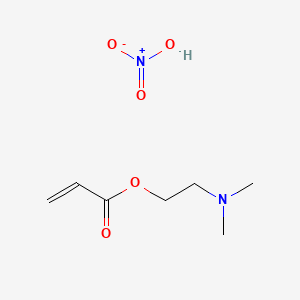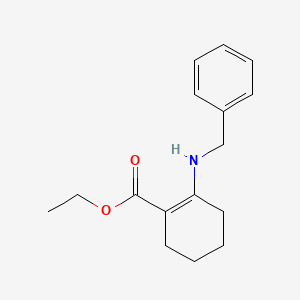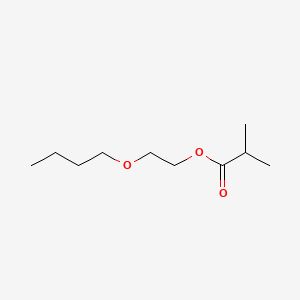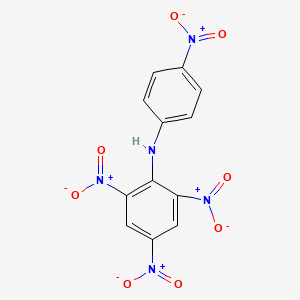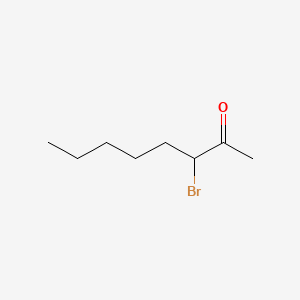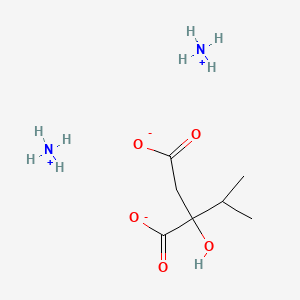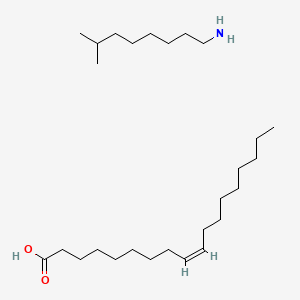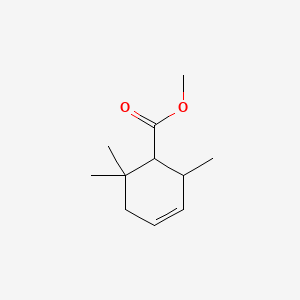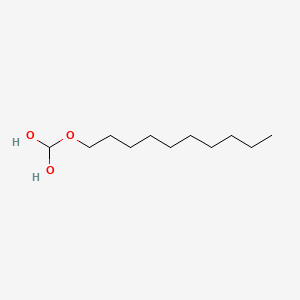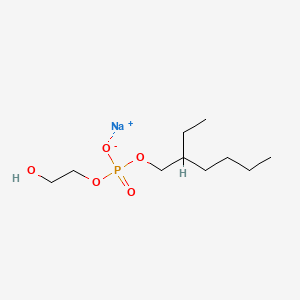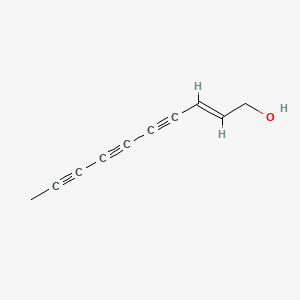
(Z)-2-Decene-4,6,8-triyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Decene-4,6,8-triyn-1-ol is an organic compound characterized by its unique structure, which includes a decene backbone with three triple bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Decene-4,6,8-triyn-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the coupling of alkynes through a series of reactions, including dehydrohalogenation and hydroxylation. The reaction conditions often require the use of strong bases, such as sodium amide, and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (Z)-2-Decene-4,6,8-triyn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group into halides.
Major Products: The major products formed from these reactions include various alkenes, alkanes, and substituted alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: (Z)-2-Decene-4,6,8-triyn-1-ol is used as a building block in organic synthesis, particularly in the formation of complex molecular structures. Its multiple triple bonds make it a versatile intermediate in the synthesis of polymers and advanced materials.
Biology and Medicine: In biological research, this compound is studied for its potential as a bioactive compound. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactive nature makes it suitable for use in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism by which (Z)-2-Decene-4,6,8-triyn-1-ol exerts its effects is primarily through its reactive triple bonds and hydroxyl group. These functional groups allow it to participate in various chemical reactions, forming covalent bonds with other molecules. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
2-Decyne-4,6,8-triyn-1-ol: Similar structure but with different stereochemistry.
2-Decene-4,6-diyne-1-ol: Lacks one of the triple bonds.
2-Decene-4,8-diyne-1-ol: Different positioning of the triple bonds.
Uniqueness: (Z)-2-Decene-4,6,8-triyn-1-ol is unique due to its specific arrangement of triple bonds and the presence of a hydroxyl group
Properties
CAS No. |
6071-16-5 |
|---|---|
Molecular Formula |
C10H8O |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(E)-dec-2-en-4,6,8-triyn-1-ol |
InChI |
InChI=1S/C10H8O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,10H2,1H3/b9-8+ |
InChI Key |
JTVVPVMSFPTJLN-CMDGGOBGSA-N |
Isomeric SMILES |
CC#CC#CC#C/C=C/CO |
Canonical SMILES |
CC#CC#CC#CC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


